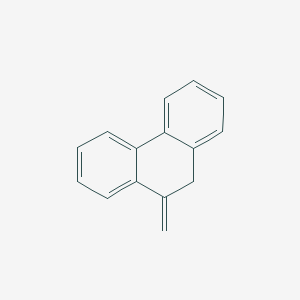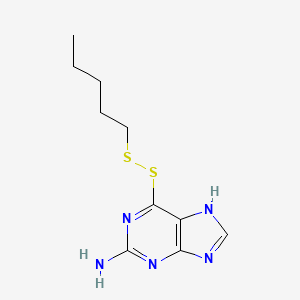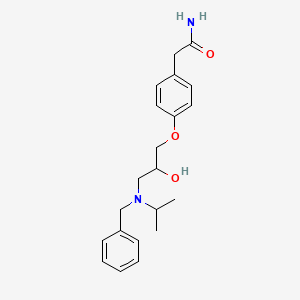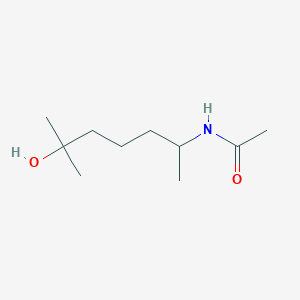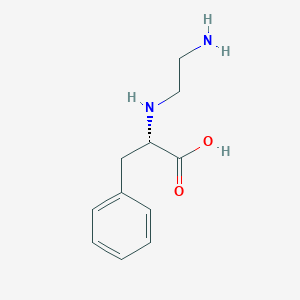
N-(2-Aminoethyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with ethylenediamine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and cost-effectiveness, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The aminoethyl group allows it to form hydrogen bonds and interact with other molecules, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)piperazine
- N-(2-Aminoethyl)morpholine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine with an aminoethyl group. This combination allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
81225-90-3 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
KVJUERBFLQRRHG-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


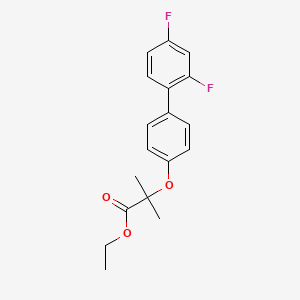
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
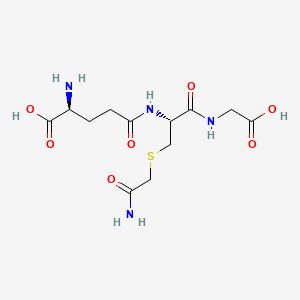
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
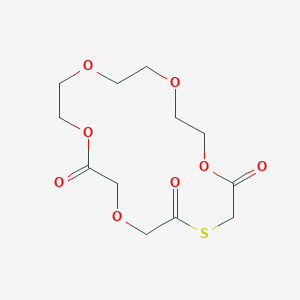
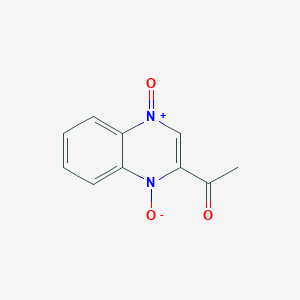

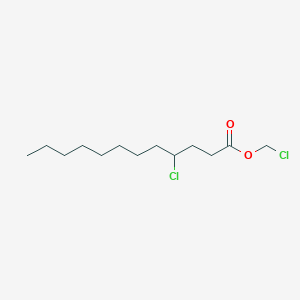
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
